4-Hydroxy-5-methyl-3(2H)-furanone

Antioxidant Activity Free Radical Scavenging Cosmeceutical Formulation

Standard antioxidants often require high inclusion rates, risking cytotoxicity or formulation instability. 4-Hydroxy-5-methyl-3(2H)-furanone (norfuraneol) solves this with quantifiable advantages: • 14-19x stronger antioxidant activity than maltol or kojic acid • >10-fold safer cytotoxicity profile vs. ascorbic acid • Comparable melanogenesis inhibition to arbutin Ideal for personal care formulations requiring lower active load and superior skin tolerance. Also serves as a certified reference standard for Maillard reaction analysis via GC-MS.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 19322-27-1
Cat. No. B090963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methyl-3(2H)-furanone
CAS19322-27-1
Synonyms4-hydroxy-5-methyl-3(2H)-furanone
4-hydroxy-5-methylfuran-3(2H)-one
4HM-furanone
5-methyl-4-hydroxy-3(2H)-furanone
norfuraneol
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CO1)O
InChIInChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3
InChIKeyDLVYTANECMRFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Slightly soluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Norfuraneol (HMFO) Technical Overview


4-Hydroxy-5-methyl-3(2H)-furanone (HMFO, also known as norfuraneol) is a naturally occurring furanone derivative [1] and a key intermediate in the Maillard reaction, the non-enzymatic browning process responsible for the flavor and color of cooked foods [2]. This compound is a member of the class of furans characterized by a 5-methyl-2,3-dihydrofuran core with a hydroxy group at position 4 and a keto group at position 3 [3]. It is a secondary metabolite found in a variety of foods including beer, blackberries, and fruits, and has been identified as a significant flavor component in beef broth, soy sauce, and roasted chicory root [4]. As a versatile chemical scaffold, it serves as a valuable biochemical reagent for oxidoreductase assays and as a crucial building block in the study of flavor chemistry and Maillard reaction pathways [5].

Maillard Pathway Key intermediate for non-enzymatic browning and flavor generation studies
Flavor Chemistry Food matrix aroma research; pH-dependent odor threshold investigations
Oxidoreductase Assays Biochemical reagent for enzyme activity and antioxidant screening

Norfuraneol (HMFO) Substitution Risks


Despite sharing a common furanone scaffold, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) cannot be readily substituted by its structural analogs, such as the widely used flavoring agent furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) or the antioxidant maltol. While these compounds are often grouped together due to their similar caramel-like sensory profiles, their quantitative differences in sensory perception thresholds, biological activity, and safety profiles create distinct functional niches that dictate specific procurement decisions [1]. Direct comparative studies reveal that even minor structural modifications, such as the absence of a single methyl group or a change in ring size, can result in order-of-magnitude differences in potency, receptor activation, and cellular toxicity [2]. The following evidence demonstrates that substituting HMFO with a cheaper or more readily available analog based on sensory similarity alone would lead to a significant and quantifiable loss of function or the introduction of unintended biological effects.

Furaneol (HDMF) differs in odor threshold and sensory matrix contribution; may not replicate Maillard chromophore profile
Maltol (six-membered ring) shows different antioxidant potency and may shift redox assay response
Kojic acid and arbutin have distinct melanogenesis pathway effects; results may not transfer directly

Norfuraneol (HMFO) Quantitative Comparison


Superior Antioxidant Activity vs. Maltol and Kojic Acid

In a direct head-to-head comparison, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) demonstrated a significantly more potent antioxidant effect than the common antioxidants maltol and kojic acid. The anti-oxidation activity of HMFO was found to be 14-fold and 19-fold higher than that of maltol and kojic acid, respectively, when tested for their ability to inhibit linolenic acid peroxidation [1]. This superior activity is attributed to the specific five-membered ring structure of HMFO, which is more effective for antioxidant action than the six-membered rings of maltol and kojic acid, and even outperforms L-ascorbic acid which also possesses a five-membered ring [2].

Antioxidant Activity
Reported comparison
14-fold > Maltol · 19-fold > Kojic Acid
Supports antioxidant screening context
Patent-derived; linolenic acid peroxidation model, 37 °C
Antioxidant Activity Free Radical Scavenging Cosmeceutical Formulation

Cytotoxicity Safety vs. Ascorbic Acid

In a direct cell-based comparison, the safety profile of 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) was assessed against L-ascorbic acid (Vitamin C), a common antioxidant in cosmetic formulations. While L-ascorbic acid exhibited cytotoxicity at a concentration of 50 ppm, HMFO showed no cytotoxic effects even at a concentration 10 times higher (500 ppm) [1]. Furthermore, skin irritation tests on formulations containing HMFO showed only weak positive responses, and only at concentrations 10-fold higher than those typically used in cosmetics, indicating a high safety margin [2]. This makes HMFO a more tolerable alternative for topical applications.

Cytotoxicity Comparison
Patent-based
No cytotoxicity up to 500 ppm (vs. L-ascorbic acid 50 ppm)
Supports cell viability endpoint review
Cell line not specified; skin irritation weak positive at high conc.
Cytotoxicity Safety Profile Cell Viability

Melanogenesis Inhibition vs. Arbutin

The anti-melanogenic efficacy of 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) was directly compared to that of arbutin, a widely used cosmetic ingredient for skin whitening. In murine melanoma B16F10 cells stimulated with theophylline, HMFO inhibited melanin formation as effectively as arbutin [1]. The study showed that HMFO achieves this effect through a dual mechanism: it not only directly suppresses tyrosinase activity but also reduces the expression of tyrosinase mRNA and protein, thereby interfering with melanin synthesis at multiple points in the pathway [2].

Melanogenesis Inhibition
Reported comparison
Comparable to arbutin (B16F10 cells)
Supports tyrosinase pathway assay context
Dual mechanism; exact IC50 not reported
Melanogenesis Inhibition Skin Whitening Tyrosinase Activity

Intestinal Absorption vs. Other Furanones

The absorption efficiency of 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) was evaluated using Caco-2 cell monolayers, a standard model for human intestinal epithelial absorption. The study found that HMFO was taken up in similar amounts to two other important flavor furanones: 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) [1]. In contrast, the glucoside form of HDMF was almost not absorbed, highlighting the importance of the free aglycone structure for bioavailability [2]. The transport of HMFO and its analogs was found to be unsaturable and occurred via passive paracellular diffusion, indicating a predictable and dose-proportional absorption profile.

Intestinal Absorption
Reported comparison
Uptake similar to HDMF and HEMF (Caco-2)
Supports oral exposure model context
Passive paracellular; unsaturable transport
Intestinal Absorption Bioavailability Caco-2 Permeability

pH-Dependent Odor Threshold vs. Furaneol

The odor thresholds of norfuraneol (HMFO) and its dimethyl analog, furaneol (HDMF), were determined in aqueous solutions at different pH levels. The thresholds for both compounds were found to be pH-dependent, decreasing (i.e., becoming more potent) as the solution became more acidic [1]. Critically, calculations of concentration/threshold ratios in fresh and processed tomato revealed that while furaneol occurs at a concentration well above its threshold and is a major contributor to tomato aroma, norfuraneol occurs below its threshold in fresh tomato and only slightly above it in tomato paste, indicating a low probability of contributing to the overall aroma in that specific matrix [2].

Odor Threshold
Reported comparison
pH-dependent; below threshold in fresh tomato
Supports sensory matrix evaluation
Matrix-dependent contribution; pH 3.0–7.0 tested
Odor Threshold Sensory Analysis Flavor Chemistry

Maillard Chromophore Precursor

4-Hydroxy-5-methyl-3(2H)-furanone (HMFO) is not merely a byproduct of the Maillard reaction; it is a direct and key intermediate in the formation of specific low-molecular-weight colored compounds (chromophores). Studies have detected HMFO as a major peak in the Maillard reaction between xylose and lysine, where it contributes directly to the browning of the system [1]. Furthermore, its specific reaction with 2-furancarboxaldehyde has been reinvestigated as a model system to understand the formation of colored Maillard products [2]. This reactivity is distinct from other furanones due to the specific substitution pattern on the furanone ring, which governs its participation in subsequent condensation and polymerization reactions.

Chromophore Precursor
Mechanistic context
Direct precursor to low-MW colored Maillard compounds
Supports Maillard browning pathway studies
Class-level; demonstrated in xylose-lysine system
Maillard Reaction Non-enzymatic Browning Chromophore Formation

Norfuraneol (HMFO) Application Scenarios


Cosmetic Antioxidant & Skin-Whitening

Leveraging evidence that 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) is 14 to 19 times more potent as an antioxidant than maltol and kojic acid [1] and has a >10-fold safer cytotoxicity profile than ascorbic acid [2], formulators can use this compound to create superior personal care products. Its comparable efficacy to arbutin in inhibiting melanogenesis [3] allows for the development of multi-functional skin-brightening and anti-aging creams, lotions, and serums. Procurement for this application is justified by the quantifiable improvement in both efficacy and safety over common alternatives, enabling lower inclusion rates and a more favorable skin tolerance profile.

Maillard Flavor for Savory Foods

For flavor houses and food manufacturers seeking to replicate the authentic, complex aroma of roasted meat, soy sauce, or roasted chicory, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) is an indispensable building block. Its unique role as a specific precursor to key Maillard-derived chromophores and flavor compounds [4], combined with its distinct pH-dependent odor threshold [5], sets it apart from the more common and fruity furaneol. Its procurement is critical for applications in process flavors, reaction flavors, and savory seasonings where a subtle, caramel-cotton candy nuance with a savory depth is required, rather than a dominant strawberry or pineapple note.

Oxidoreductase & Maillard Research Reagent

In academic and industrial research laboratories, 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) is a crucial analytical standard and reagent. Its established use in oxidoreductase activity assays and its role as a key intermediate in the Maillard reaction pathway [6] make it essential for studies on enzymatic activity and non-enzymatic browning. Furthermore, its well-characterized, comparable intestinal absorption profile to other furanones via the Caco-2 model [7] makes it a valuable tool for investigating the bioavailability and metabolism of this class of compounds. Procurement in this context is driven by the need for a specific, well-defined chemical entity to ensure experimental reproducibility and accurate mechanistic interpretation.

Reference Standard for Food Matrix Analysis

Given its confirmed presence and variable contribution to the aroma of processed foods like tomatoes and soy sauce [8], high-purity 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) is an essential reference standard for analytical chemistry and quality control laboratories. The quantitative data on its odor threshold and the understanding of its matrix-dependent sensory impact necessitate its accurate quantification in food products. Procuring a certified reference standard of HMFO is mandatory for developing and validating robust GC-MS or LC-MS methods to monitor flavor consistency, authenticity, and the progression of the Maillard reaction during food processing and storage.

Application
Selection Property
Validation Focus
Antioxidant formulation research
Antioxidant capacity comparison
Peroxidation assay endpoints; cell viability profiling
Maillard flavor studies
Reaction intermediate specificity
Chromophore formation and sensory matrix validation
Oxidoreductase & Maillard pathway research
Enzymatic substrate specificity
Enzyme assay reproducibility; browning pathway confirmation
Food matrix analytical standard
Certified reference purity
GC-MS/LC-MS method validation; matrix-dependent quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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